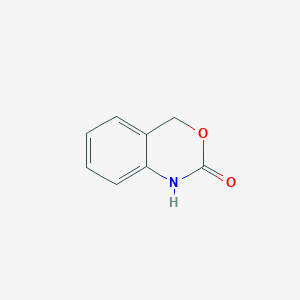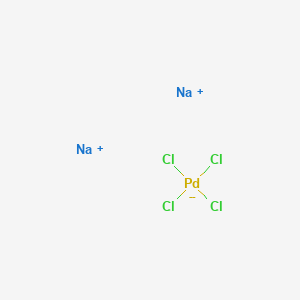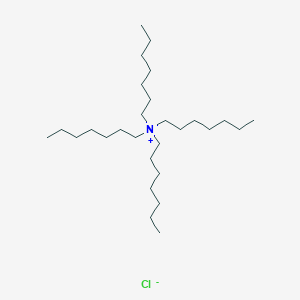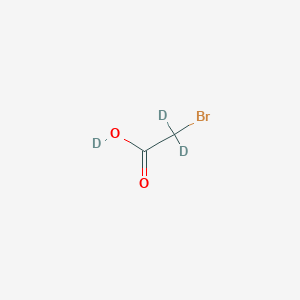
Acide bromoacétique-d3
Vue d'ensemble
Description
Bromoacetic acid-d3, also known as bromotrideuterioacetic acid, is a deuterium-labeled compound with the molecular formula BrCD2CO2D. It is a derivative of bromoacetic acid where the hydrogen atoms are replaced by deuterium. This compound is primarily used in research and analytical applications due to its isotopic labeling, which allows for precise tracking in various chemical and biological processes .
Applications De Recherche Scientifique
Bromoacetic acid-d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of deuterated drugs.
Industry: Applied in the synthesis of deuterated compounds for use in various industrial processes, including the production of specialty chemicals and materials
Mécanisme D'action
Target of Action
Bromoacetic acid-d3 is a chemical compound with the formula BrCD2CO2D It’s known that bromoacetic acid, a similar compound, is a relatively strong alkylating agent , suggesting that it may interact with biological macromolecules such as proteins and nucleic acids.
Biochemical Pathways
A study on bromoacetic acid, a related compound, suggests that it can cause oxidative stress and disrupt mitochondrial function and the nrf2 pathway in chicken kidneys . These effects could potentially alter various downstream cellular processes, including energy production and antioxidant response.
Result of Action
Based on the effects of bromoacetic acid, it could potentially cause oxidative stress, disrupt mitochondrial function, and alter the nrf2 pathway . These changes could have various downstream effects, including alterations in energy production, antioxidant response, and other cellular processes.
Analyse Biochimique
Biochemical Properties
Bromoacetic acid-d3 plays a significant role in biochemical reactions. It is known to be a strong alkylating agent Alkylating agents are capable of introducing an alkyl group into other substances, which can lead to significant changes in their biochemical properties
Cellular Effects
It has been reported that Bromoacetic acid, a related compound, can cause chemical burns after dermal exposure This suggests that Bromoacetic acid-d3 might have similar effects on cells, potentially causing damage or alterations to cellular processes
Molecular Mechanism
As an alkylating agent, it is likely to exert its effects at the molecular level by introducing an alkyl group into other molecules, which can lead to significant changes in their properties This could potentially include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bromoacetic acid-d3 can be synthesized through the bromination of acetic acid-d3. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under specific conditions to ensure the selective bromination of the acetic acid-d3. The reaction can be represented as:
CD3CO2D+Br2→BrCD2CO2D+HBr
Industrial Production Methods: Industrial production of bromoacetic acid-d3 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is crucial to maintain the isotopic purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Bromoacetic acid-d3 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in bromoacetic acid-d3 can be substituted by other nucleophiles, such as hydroxide ions, to form deuterated glycolic acid.
Esterification Reactions: Bromoacetic acid-d3 can react with alcohols to form esters, which are useful intermediates in organic synthesis.
Condensation Reactions: It can participate in condensation reactions to form larger molecules, often used in the synthesis of complex organic compounds.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Acid or base catalysts are often employed to facilitate esterification and condensation reactions.
Major Products:
Deuterated Glycolic Acid: Formed through substitution reactions.
Deuterated Esters: Produced via esterification reactions.
Complex Organic Molecules: Resulting from condensation reactions.
Comparaison Avec Des Composés Similaires
Bromoacetic Acid: The non-deuterated version of bromoacetic acid-d3, used in similar applications but without the isotopic labeling.
Chloroacetic Acid-d3: Another deuterium-labeled compound, where the bromine atom is replaced by chlorine.
Fluoroacetic Acid-d3: A deuterium-labeled compound with a fluorine atom instead of bromine.
Iodoacetic Acid-d3: Similar to bromoacetic acid-d3 but with an iodine atom
Uniqueness: Bromoacetic acid-d3 is unique due to its isotopic labeling with deuterium, which provides distinct advantages in research applications. The presence of deuterium allows for precise tracking and analysis of chemical and biological processes, making it a valuable tool in various scientific fields. Additionally, the bromine atom in bromoacetic acid-d3 offers specific reactivity that can be leveraged in synthetic and analytical applications .
Propriétés
IUPAC Name |
deuterio 2-bromo-2,2-dideuterioacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPAWGWELVVRCH-RIAYTAFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O[2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481470 | |
| Record name | Bromoacetic acid-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14341-48-1 | |
| Record name | Bromoacetic acid-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14341-48-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
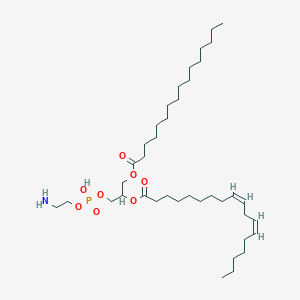
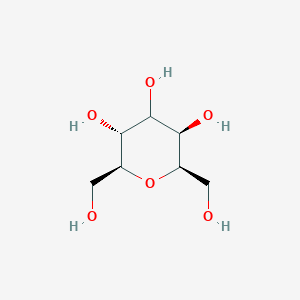


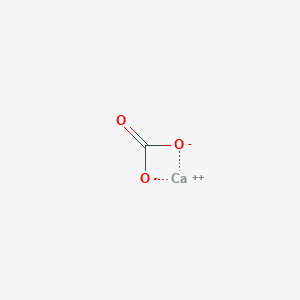
![[[6-[(Hydroxymethyl)amino]-1,3,5-triazine-2,4-diyl]dinitrilo]tetrakismethanol](/img/structure/B84123.png)

![[1,3]Oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B84125.png)
